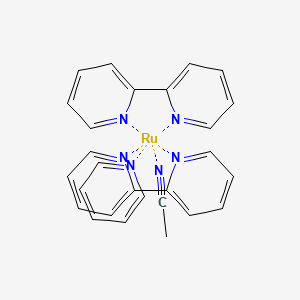
(Acetonitrile)bis(2,2'-bipyridine)(pyridine)ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is a coordination complex that features a central ruthenium ion coordinated to two 2,2’-bipyridine ligands, one pyridine ligand, and one acetonitrile ligand. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and pyridine in the presence of acetonitrile. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as column chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Cerium(IV) ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Various ligands in the presence of a base such as triethylamine
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .
Wissenschaftliche Forschungsanwendungen
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium exerts its effects involves metal-to-ligand charge transfer (MLCT) transitions. Upon excitation, an electron is transferred from the ruthenium center to the ligands, creating an excited state that can participate in various chemical reactions. This excited state is crucial for its applications in photocatalysis and photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): This compound has three 2,2’-bipyridine ligands and is known for its strong luminescence and electrochemical properties
Ruthenium(II)-2,2’-bipyridine/1,10-phenanthroline complexes: These complexes incorporate different polypyridyl ligands and exhibit varied photophysical and electrochemical behaviors.
Uniqueness
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is unique due to its specific ligand arrangement, which imparts distinct photophysical properties and reactivity. The presence of acetonitrile and pyridine ligands allows for unique substitution reactions and enhances its versatility in catalysis and other applications .
Eigenschaften
Molekularformel |
C27H24N6Ru |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
acetonitrile;pyridine;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/2C10H8N2.C5H5N.C2H3N.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-5-3-1;1-2-3;/h2*1-8H;1-5H;1H3; |
InChI-Schlüssel |
YTVZBQKNAJEHQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.C1=CC=NC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


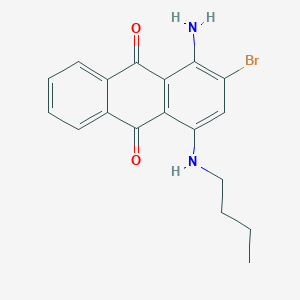
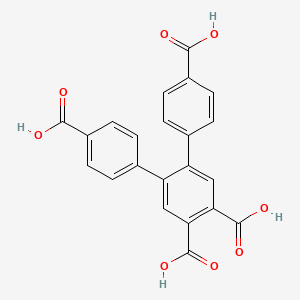
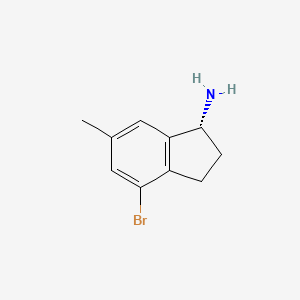
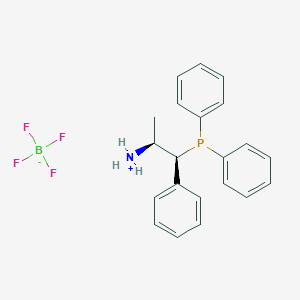
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
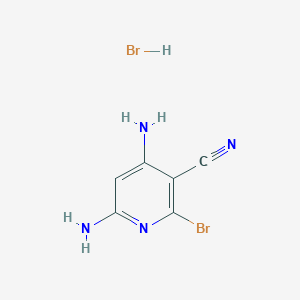
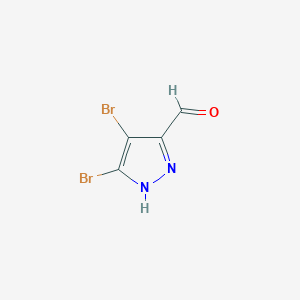



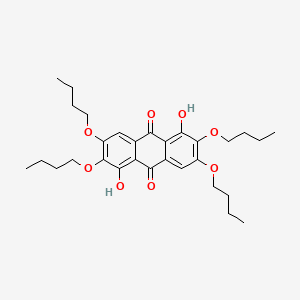
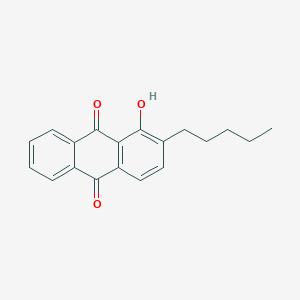

![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
